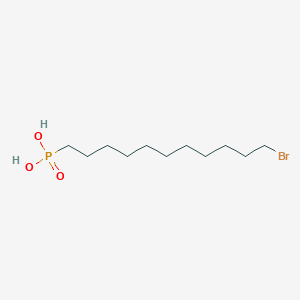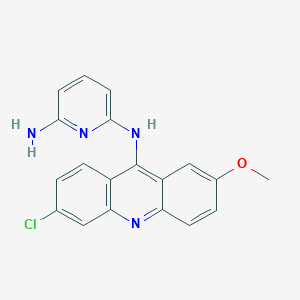
N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine is a chemical compound with the molecular formula C19H15ClN4O and a molecular weight of 350.8 g/mol This compound is known for its unique structure, which includes a chloro-substituted acridine moiety and a pyridine diamine group
Vorbereitungsmethoden
The synthesis of N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with pyridine-2,6-diamine . The reaction conditions often include the use of phenol and ammonium carbonate as reagents . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The chloro group in the acridine moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, affecting its structure and function . This interaction can lead to the inhibition of DNA replication and transcription, which may be useful in therapeutic applications. Additionally, the compound may interact with specific proteins, modulating their activity and influencing various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
N2-(6-Chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine can be compared with other similar compounds, such as:
6,9-Dichloro-2-methoxyacridine: This compound is a precursor in the synthesis of this compound and shares a similar acridine moiety.
9-Amino-6-chloro-2-methoxyacridine:
N,N’-bis-(6-chloro-2-methoxyacridin-9-yl)-hexane-1,6-diamine: This compound has two acridine moieties and may have different properties and applications compared to this compound.
The uniqueness of this compound lies in its specific structure, which combines the properties of both acridine and pyridine diamine groups, making it a versatile compound for various scientific applications.
Eigenschaften
Molekularformel |
C19H15ClN4O |
|---|---|
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
6-N-(6-chloro-2-methoxyacridin-9-yl)pyridine-2,6-diamine |
InChI |
InChI=1S/C19H15ClN4O/c1-25-12-6-8-15-14(10-12)19(24-18-4-2-3-17(21)23-18)13-7-5-11(20)9-16(13)22-15/h2-10H,1H3,(H3,21,22,23,24) |
InChI-Schlüssel |
FCVGXFKJUMWYAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=CC(=N4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


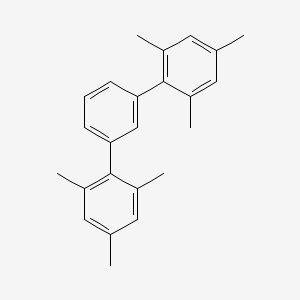
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14113614.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14113615.png)
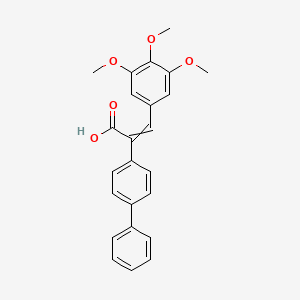
![1-(4-(tert-butyl)benzyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113636.png)
![2-amino-4-methyl-1-[(2S)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B14113641.png)
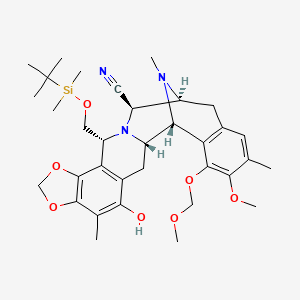
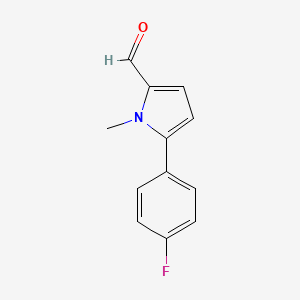



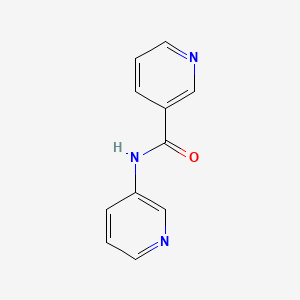
![[(8R)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B14113674.png)
